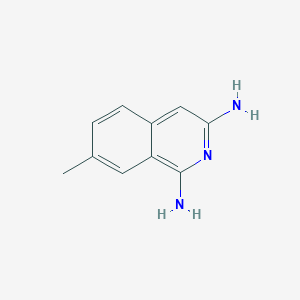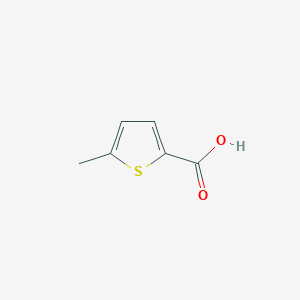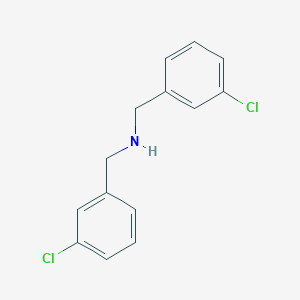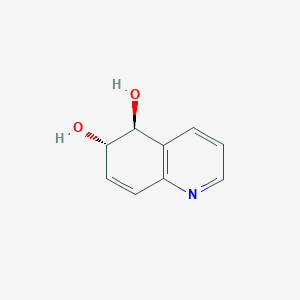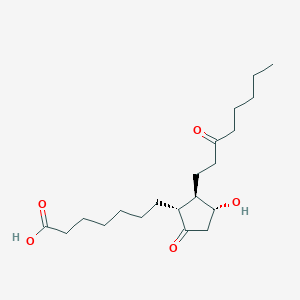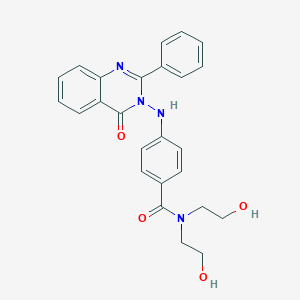
Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as tyrosine kinase and phosphodiesterase. Inhibition of these enzymes can lead to the inhibition of cell proliferation and angiogenesis, which can be beneficial in the treatment of cancer. In addition, Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- has been shown to exhibit anti-inflammatory activity, which may be due to its ability to inhibit the production of certain cytokines.
Efectos Bioquímicos Y Fisiológicos
Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been reported to exhibit antifungal and antibacterial activities. In addition, Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- has been shown to inhibit the production of certain cytokines, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- in lab experiments is its potential therapeutic applications. It has been reported to exhibit various activities that can be beneficial in the treatment of cancer, fungal and bacterial infections, and inflammatory diseases. Another advantage is that it can be synthesized using different methods, which allows for the production of high purity and good yields of the desired product. However, one of the limitations of using Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- in lab experiments is that its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and to determine its potential side effects.
Direcciones Futuras
There are several future directions for the study of Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)-. One direction is to investigate its potential as an anticancer agent. Further studies are needed to determine its efficacy in inhibiting the proliferation of cancer cells and inducing apoptosis. Another direction is to investigate its potential as an anti-inflammatory agent. Further studies are needed to determine its ability to inhibit the production of cytokines and its potential as a treatment for inflammatory diseases. In addition, further studies are needed to elucidate its mechanism of action and to determine its potential side effects.
Métodos De Síntesis
Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- can be synthesized using different methods. One of the commonly used methods is the reaction between 2-phenyl-3(4H)-quinazolinone and 2-bromo-N,N-bis(2-hydroxyethyl)acetamide in the presence of a base. Another method involves the reaction between 2-phenyl-3(4H)-quinazolinone and 2-chloro-N,N-bis(2-hydroxyethyl)acetamide in the presence of a base. Both methods have been reported to yield high purity and good yields of the desired product.
Aplicaciones Científicas De Investigación
Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential as an anti-inflammatory agent. In addition, Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- has been studied for its ability to inhibit certain enzymes, such as tyrosine kinase and phosphodiesterase.
Propiedades
Número CAS |
131604-14-3 |
|---|---|
Nombre del producto |
Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- |
Fórmula molecular |
C25H24N4O4 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
N,N-bis(2-hydroxyethyl)-4-[(4-oxo-2-phenylquinazolin-3-yl)amino]benzamide |
InChI |
InChI=1S/C25H24N4O4/c30-16-14-28(15-17-31)24(32)19-10-12-20(13-11-19)27-29-23(18-6-2-1-3-7-18)26-22-9-5-4-8-21(22)25(29)33/h1-13,27,30-31H,14-17H2 |
Clave InChI |
FNAPAZACNLHCHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=CC=C(C=C4)C(=O)N(CCO)CCO |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=CC=C(C=C4)C(=O)N(CCO)CCO |
Otros números CAS |
131604-14-3 |
Sinónimos |
N,N-bis(2-hydroxyethyl)-4-[(4-oxo-2-phenyl-quinazolin-3-yl)amino]benza mide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



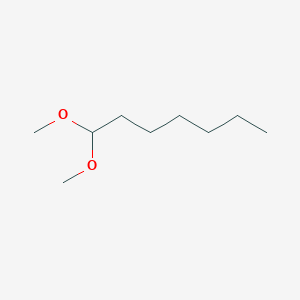



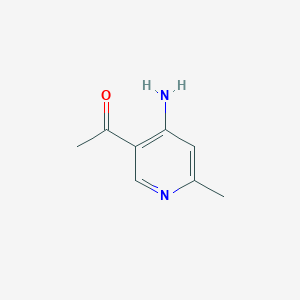

![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
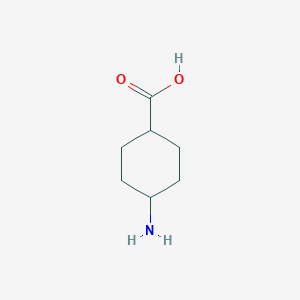
![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)
